molecular formula C16H21NO3 B8495453 3-Cyano-4-(octyloxy)benzoic acid CAS No. 62435-40-9

3-Cyano-4-(octyloxy)benzoic acid

Cat. No.: B8495453
CAS No.: 62435-40-9
M. Wt: 275.34 g/mol
InChI Key: MWHVVCKNGCNRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-4-(octyloxy)benzoic acid is an organic compound of significant interest in advanced materials science, particularly in the design of supramolecular systems. Its molecular structure incorporates both a cyano (CN) group as a hydrogen bond acceptor and a carboxylic acid (COOH) group as a hydrogen bond donor. This configuration allows the molecule to engage in specific and directional intermolecular interactions, which are the fundamental driving force for the self-assembly of complex architectures. Current research indicates that this compound and its close analogues serve as crucial precursors for the creation of supramolecular liquid crystal complexes via cyano-hydrogen bonding interactions . These complexes are formed through a 1:1 molar ratio interaction between the cyano-functionalized component and complementary hydrogen bond donors, such as various alkoxybenzoic acids . The resulting materials exhibit enantiotropic mesomorphic behavior, meaning they display liquid crystal phases across a stable temperature range both upon heating and cooling. The specific mesophase observed (e.g., smectic A) and its thermal stability are highly dependent on the terminal alkyl chain length, allowing for tunable material properties . Such supramolecular liquid crystals are investigated for their potential in switchable devices, sensors, and as functional organic materials . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

62435-40-9

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-cyano-4-octoxybenzoic acid

InChI

InChI=1S/C16H21NO3/c1-2-3-4-5-6-7-10-20-15-9-8-13(16(18)19)11-14(15)12-17/h8-9,11H,2-7,10H2,1H3,(H,18,19)

InChI Key

MWHVVCKNGCNRTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)C#N

Origin of Product

United States

Scientific Research Applications

Liquid Crystal Applications

Liquid Crystalline Phases
3-Cyano-4-(octyloxy)benzoic acid has been extensively studied for its role in forming liquid crystalline phases. Research indicates that this compound can create supramolecular liquid crystal assemblies through hydrogen bonding interactions. For instance, complexes formed between 4-n-alkyl benzoic acids and 4-(4'-octyloxy benzylidene)-cyano aniline exhibit induced smectic A (SmA) mesophases, which are characterized by their thermal stability and unique optical properties .

Mesogenic Properties
The compound's ability to form mesogenic structures is attributed to its semi-flexible terminal chains, which contribute to the disorder necessary for maintaining mesophase stability. Studies have shown that the resulting materials can exhibit electro-optical properties comparable to other widely used liquid crystals, making them suitable for applications in display technologies .

Pharmaceutical Applications

Synthesis of Bioactive Compounds
In medicinal chemistry, derivatives of this compound have been explored for their potential as therapeutic agents. For example, the synthesis of various thiazole derivatives using this compound has been documented, indicating its utility as a precursor in the development of pharmaceuticals targeting conditions such as gout and high uric acid levels .

Antioxidant Properties
Recent studies have also evaluated the antioxidant potential of compounds related to this compound. Research has shown that certain derivatives possess significant antioxidant activity, outperforming standard reference compounds in various assays . This suggests potential applications in formulations aimed at reducing oxidative stress in biological systems.

Case Study 1: Liquid Crystals

A study by Vijayalakshmi and Sastry (2009) investigated the phase behavior of supramolecular complexes formed with this compound. The research confirmed the formation of stable liquid crystalline phases with unique thermal properties, demonstrating the compound's significance in material science applications .

Case Study 2: Antioxidant Evaluation

In another study focused on bioactive compounds derived from similar structures, researchers conducted molecular docking studies that highlighted the non-toxic nature of these compounds while exhibiting potent antioxidant capabilities. This opens avenues for their use in health-related applications where oxidative damage is a concern .

Tables

Application AreaSpecific Use CaseReference
Liquid CrystalsFormation of SmA mesophases ,
Pharmaceutical SynthesisPrecursor for thiazole derivatives ,
Antioxidant ActivityEvaluation of antioxidant properties

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3-Cyano-4-(octyloxy)benzoic acid -CN (3), -O-C₈H₁₇ (4) C₁₅H₁₉NO₃* 261.31* Hypothetical: Likely high hydrophobicity, liquid crystal potential
3-Cyano-4-isopropoxybenzoic acid -CN (3), -O-CH(CH₃)₂ (4) C₁₁H₁₁NO₃ 205.21 Intermediate for pharmaceuticals (e.g., Ozanimod)
3-Fluoro-4-(octyloxy)benzoic acid -F (3), -O-C₈H₁₇ (4) C₁₅H₂₁FO₃ 268.32 Boiling point: 381.6°C; potential mesogen in liquid crystals
3-Cyano-4-(4-fluorophenoxy)benzoic acid -CN (3), -O-C₆H₄F (4) C₁₄H₈FNO₃ 257.22 Pharmaceutical intermediate (e.g., kinase inhibitors)

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Acidity: The cyano group (-CN) increases acidity compared to electron-donating groups like alkoxy (-O-R) or fluorine (-F). For example, 3-Cyano-4-isopropoxybenzoic acid (pKa ~2.5–3.0, estimated) is more acidic than 3-Fluoro-4-(octyloxy)benzoic acid (pKa ~4.0–4.5) due to the strong electron-withdrawing nature of -CN .

Hydrophobicity and Solubility: The octyloxy chain in 3-Fluoro-4-(octyloxy)benzoic acid enhances lipid solubility (logP ~3.5–4.0) compared to shorter chains (e.g., isopropoxy in 3-Cyano-4-isopropoxybenzoic acid, logP ~2.0–2.5) .

Applications: Pharmaceuticals: 3-Cyano-4-isopropoxybenzoic acid is a key intermediate in synthesizing Ozanimod, an immunomodulatory drug . Liquid Crystals: Alkyloxybenzoic acids (e.g., 7-OBA, 8-OBA) exhibit mesogenic behavior due to hydrogen bonding and alkyl chain flexibility . The octyloxy chain in 3-Fluoro-4-(octyloxy)benzoic acid may similarly stabilize smectic or nematic phases .

Physicochemical Properties

Thermal Stability and Phase Behavior:
  • 3-Fluoro-4-(octyloxy)benzoic acid : High boiling point (381.6°C at 760 mmHg) suggests thermal stability suitable for high-temperature applications .
  • 3-Cyano-4-isopropoxybenzoic acid: Melting point ~170–175°C, compatible with solid-phase synthesis .
Spectral Data:
  • UV-Vis: Cyano-substituted benzoic acids (e.g., 3-Cyano-4-isopropoxybenzoic acid) show strong absorption at λmax ~270–290 nm due to π→π* transitions in the aromatic-cyano system .

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